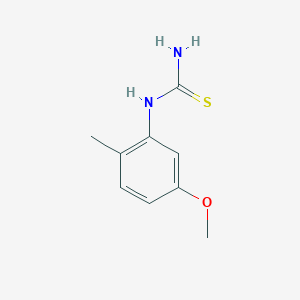

(5-Methoxy-2-methylphenyl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical and Biological Sciences

Thiourea and its derivatives are of considerable interest in both chemical and biological sciences due to their wide-ranging applications. mdpi.com In organic synthesis, they serve as versatile intermediates for creating various heterocyclic compounds, such as pyrimidines and thiazoles. wikipedia.orgnih.gov The thiourea moiety can act as a nucleophile, participating in reactions like cyclocondensation to form more complex molecules. smolecule.com

In the realm of medicinal chemistry, thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comsciencepublishinggroup.comnih.govmdpi.combiointerfaceresearch.com Their ability to form stable hydrogen bonds with biological targets like proteins and enzymes is a key factor in their pharmacological effects. nih.gov For instance, some thiourea derivatives have been investigated for their potential to inhibit enzymes such as urease and α-glucosidase, which are implicated in various metabolic disorders. smolecule.com Furthermore, certain thiourea-containing compounds have been explored as treatments for tuberculosis, with some showing efficacy against multidrug-resistant strains. researchgate.netresearchgate.net

Beyond medicine, thiourea derivatives are utilized in agriculture as insecticides, herbicides, and fungicides. semanticscholar.orgsciencepublishinggroup.com They also find applications in various industrial processes, including the production of flame-retardant resins and as vulcanization accelerators. wikipedia.org

Academic Interest in Substituted Arylthiourea Scaffolds

Substituted arylthiourea scaffolds have garnered significant academic interest due to the tunability of their chemical and biological properties through the modification of substituents on the aryl ring. researchgate.netnih.gov The nature and position of these substituents can profoundly influence the compound's electronic and steric characteristics, thereby affecting its reactivity and interaction with biological targets.

Researchers have extensively explored how different functional groups on the phenyl ring of arylthioureas can modulate their antimicrobial and anticancer activities. biointerfaceresearch.comnih.gov For example, the introduction of fluorine atoms or trifluoromethyl groups has been shown to enhance the antimicrobial potency of some benzoylthiourea (B1224501) derivatives. nih.gov The position of these substituents is also crucial; for instance, para-substitution of a trifluoromethyl group has been found to be favorable for antibiofilm activity. nih.gov

The synthesis of various substituted arylthioureas is a common theme in academic research, with numerous methods being developed to create diverse libraries of these compounds for biological screening. researchgate.netorganic-chemistry.org These studies often involve the reaction of aromatic amines with a source of thiocyanate (B1210189), followed by characterization using techniques like IR, NMR, and X-ray crystallography to elucidate their structures. researchgate.netnih.gov

Overview of Research Trajectories for (5-Methoxy-2-methylphenyl)thiourea (B2669043) and Related Analogs

Research on this compound and its analogs has primarily focused on their synthesis and potential biological applications. The synthesis of this specific compound, as well as related N-(2-Methoxy-5-methylphenyl)thiourea, has been documented. sigmaaldrich.comfishersci.comsigmaaldrich.com

Studies on analogs often involve modifying the substituents on the phenyl ring to investigate structure-activity relationships. For instance, research on di-(2-methoxy-5-methylphenyl)thiourea (B14482891) has indicated potential as an insecticide and has shown inhibitory effects on enzymes like urease. smolecule.com This suggests that the methoxy (B1213986) and methyl groups on the phenyl ring of this compound likely play a role in its biological activity profile.

Furthermore, research into related compounds, such as those derived from 4-methoxybenzoyl chloride, has explored their antioxidant properties. uobaghdad.edu.iq Analogs containing a methoxy group on a pyridine (B92270) ring have been shown to enhance antiproliferative activity in cancer cell lines. mdpi.com The synthesis of thiourea derivatives from m-methoxycinnamic acid has also been investigated for anti-angiogenic potential. researchgate.net These research trajectories highlight the ongoing effort to explore the therapeutic potential of methoxy-substituted arylthiourea scaffolds.

Below is a table summarizing key information about this compound and a closely related analog.

| Property | This compound | N-(2-Methoxy-5-methylphenyl)thiourea |

| CAS Number | 1022320-88-2 sigmaaldrich.combldpharm.com | 88686-29-7 fishersci.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₂N₂OS | C₉H₁₂N₂OS |

| Molecular Weight | 196.27 g/mol sigmaaldrich.com | 196.27 g/mol sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com | 98% sigmaaldrich.com |

| IUPAC Name | N-(5-methoxy-2-methylphenyl)thiourea sigmaaldrich.com | N-(2-methoxy-5-methylphenyl)thiourea sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methoxy-2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-3-4-7(12-2)5-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMXLLVSWQWRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022320-88-2 | |

| Record name | (5-methoxy-2-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Methylphenyl Thiourea

Established Synthetic Routes for Arylthiourea Formation

Traditional methods for synthesizing arylthioureas have been well-documented, providing reliable pathways to these compounds.

Reaction of Isothiocyanates with Arylamines

A primary and widely employed method for the synthesis of N,N'-disubstituted thioureas is the reaction between an isothiocyanate and an amine. nih.gov This reaction is a type of nucleophilic addition to the carbon-sulfur double bond of the isothiocyanate.

In the context of synthesizing (5-Methoxy-2-methylphenyl)thiourea (B2669043), this would involve the reaction of 5-methoxy-2-methylaniline (B181077) with a suitable isothiocyanate. Alternatively, 5-methoxy-2-methylphenyl isothiocyanate could be reacted with ammonia (B1221849) or an appropriate amine. The reaction is typically straightforward and can be carried out under various conditions, including in solution or under solvent-free mechanochemical conditions. nih.gov Mechanochemical synthesis, which involves grinding solid reactants together, has been shown to produce quantitative yields of thioureas. nih.gov The general scheme for this reaction is as follows:

Scheme 1: General synthesis of arylthioureas from isothiocyanates and arylamines.

Research has demonstrated that this method is versatile, accommodating a range of aromatic and aliphatic amines. nih.govresearchgate.net The reaction of phenyl isothiocyanate with various anilines under manual grinding has been reported to yield diarylthioureas in 89–98% yield. beilstein-journals.org

Utilization of Acid Chlorides with Thiocyanates Followed by Amine Treatment

Another established route involves the in-situ generation of an aroyl isothiocyanate from an aroyl chloride and a thiocyanate (B1210189) salt, which then reacts with an amine to form the N-acylthiourea. nih.govrsc.org This two-step, one-pot process is efficient for producing N-acylthiourea derivatives.

The synthesis begins with the condensation of an acid chloride with a thiocyanate salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, typically in an anhydrous solvent like acetone (B3395972). nih.govrsc.org This forms the corresponding acyl isothiocyanate intermediate. Subsequent addition of an arylamine to the reaction mixture results in the formation of the desired N-aroyl-N'-arylthiourea. A patent describes a one-pot process for converting aroyl chlorides to acyl thioureas with yields greater than 80%. google.com

For the synthesis of a compound structurally related to this compound, the process would be:

Formation of Isothiocyanate: Reaction of an appropriate benzoyl chloride with potassium thiocyanate in dry acetone to generate the benzoyl isothiocyanate. rsc.org

Formation of Thiourea (B124793): Addition of 5-methoxy-2-methylaniline to the in-situ generated isothiocyanate.

This method is advantageous as it avoids the need to isolate the often unstable isothiocyanate intermediate. rsc.org

Advanced Synthetic Approaches and Reaction Condition Optimization

To improve efficiency, yield, and environmental friendliness, several advanced synthetic methodologies have been developed for thiourea synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of thiourea derivatives, offering significantly reduced reaction times and often improved yields compared to conventional heating methods. researchgate.netmdpi.org

Several protocols have been developed for the microwave-assisted synthesis of thioureas:

Solvent-Free Synthesis: Symmetrically disubstituted ureas and thioureas can be synthesized by heating urea (B33335) or thiourea with aromatic amines in a domestic microwave oven without any solvent. researchgate.netrsc.org This method is noted for being environmentally benign. researchgate.netrsc.org

From Isothiocyanates and Amines: The reaction of primary amines with isothiocyanates under microwave irradiation is a rapid method for producing various thiourea derivatives. researchgate.net

From Amines and Carbon Disulfide: A copper(I) iodide-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines under microwave heating has been developed for the synthesis of 2-aminobenzothiazoles, which proceeds through a thiourea intermediate. researchgate.net

The following table summarizes the advantages of microwave-assisted synthesis for thioureas.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes researchgate.net |

| Yield | Often lower | Generally higher (82.9–95.5%) researchgate.net |

| Conditions | Often requires solvents | Can be performed solvent-free researchgate.netrsc.org |

Phase-Transfer Catalysis in Thiourea Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgcrdeepjournal.org In the synthesis of acyl thioureas, PTC can enhance the reaction between an acid chloride (in an organic solvent) and an inorganic thiocyanate salt (often in an aqueous solution or as a solid). nih.govptfarm.pl

The phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), transports the thiocyanate anion from the aqueous or solid phase into the organic phase. nih.govwikipedia.org This allows the reaction with the acid chloride to proceed efficiently, forming the acyl isothiocyanate intermediate, which then reacts with the amine. The use of PTC has been shown to improve the yields of N-acyl thiourea derivatives. nih.gov For instance, the yield of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide was increased from 41% to 76% with the use of TBAB as a phase-transfer catalyst. nih.gov

This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and the ability to use a wider range of solvents. crdeepjournal.orgyoutube.com

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, also known as solid-state or mechanochemical synthesis, is a green chemistry approach that reduces or eliminates the use of volatile organic solvents. nih.govresearchgate.net These reactions are often carried out by grinding the reactants together using a mortar and pestle or a ball mill. nih.gov

For the synthesis of thioureas, several solvent-free methods have been reported:

From Isothiocyanates and Amines: The reaction of isothiocyanates with anilines under ball milling conditions has been shown to produce thioureas in quantitative yields. nih.govbeilstein-journals.org Manual grinding has also been effective, yielding products in high yields (89–98%) after short reaction times. beilstein-journals.org

From Amines and Carbon Disulfide: A two-step, one-pot mechanochemical process can be used. First, an aniline (B41778) is reacted with an excess of carbon disulfide to form an isothiocyanate intermediate. Then, a second aniline is added to react with the intermediate, forming a non-symmetrical thiourea. nih.gov

Microwave-Assisted Solvent-Free Synthesis: Combining microwave irradiation with solvent-free conditions provides a rapid and efficient method for synthesizing thioureas. researchgate.netrsc.org Excellent yields (80-95%) can be achieved in very short reaction times (2-5 minutes). researchgate.net

These solvent-free approaches are not only environmentally friendly but also offer advantages such as operational simplicity, high reaction rates, and easy product isolation. nih.gov

Derivatization Strategies for Structural Diversification

The chemical literature provides insights into the derivatization of this compound, a key intermediate in the synthesis of more complex molecules. One notable example is its use in the preparation of masitinib (B1684524) derivatives, where the thiourea functional group undergoes further reaction to build a larger molecular entity.

A significant derivatization pathway involves the reaction of this compound with other chemical building blocks to form more elaborate structures. For instance, in the synthesis of masitinib analogues, this thiourea derivative is a crucial starting material. The synthetic scheme involves the reaction of 1-(5-methoxy-2-methylphenyl)thiourea with other reagents to ultimately form a substituted aminothiazole ring, which is a core component of the final masitinib structure. While the primary research is focused on the biological applications of the final products, the underlying chemical transformations highlight a key derivatization strategy. mdpi.com

The general principle of this derivatization involves the reaction of the thiourea with a suitable electrophile, leading to cyclization and the formation of a heterocyclic system. This approach is a common and powerful method for leveraging the reactivity of the thiourea group to create structurally diverse molecules. The specific reagents and conditions used in the synthesis of masitinib derivatives from this compound illustrate a practical application of this strategy. mdpi.com

Below is a table summarizing the derivatization of this compound as a key step in the synthesis of a masitinib intermediate.

| Starting Material | Reagents and Conditions | Resulting Derivative Structure (Intermediate) | Reference |

| This compound | 2-bromo-1-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ethan-1-one, Ethanol, Reflux | 2-((5-methoxy-2-methylphenyl)amino)-4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)thiazole | mdpi.com |

This reaction exemplifies a classic Hantzsch thiazole (B1198619) synthesis, a common method for the preparation of thiazole rings. In this case, the this compound acts as the nucleophilic thioamide component, which reacts with the α-haloketone (2-bromo-1-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ethan-1-one) to form the thiazole ring. This transformation effectively converts the linear thiourea into a key heterocyclic building block, demonstrating a powerful strategy for structural diversification.

Spectroscopic and Crystallographic Elucidation of 5 Methoxy 2 Methylphenyl Thiourea and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in the elucidation of the structural features of (5-Methoxy-2-methylphenyl)thiourea (B2669043). These techniques provide a non-destructive means to probe the molecular environment and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of thiourea (B124793) derivatives by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

For analogs of this compound, such as other n-methoxylated polyphenols containing thiourea skeletons, the ¹H and ¹³C NMR data provide a reference for identifying newly synthesized derivatives. sci-hub.se In thiourea derivatives, the chemical shifts in ¹³C NMR spectra corresponding to the thiocarbonyl (C=S) group are typically observed in the range of 178 to 184 ppm, which confirms the formation of the product. chemicalbook.com

In a related compound, N-phenyl-1-(o-tolyl)methanimine, the ¹H NMR spectrum shows a singlet for the methyl group at 2.58 ppm. rsc.org The aromatic protons appear in the range of 7.23-8.79 ppm. rsc.org The ¹³C NMR spectrum for this analog displays the methyl carbon signal at 19.0 ppm and the aromatic carbons between 121.0 and 159.2 ppm. rsc.org For N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea, another analog, the molecular formula is confirmed as C16H16N2O2S. spectrabase.com

The chemical shift of the methoxy (B1213986) group's carbon atom in the ¹³C NMR spectrum is a reliable indicator of its substitution pattern on the aromatic ring. chemicalbook.com For instance, in 2-methoxy-5-methylphenol, a related phenol, the methoxy carbon appears at a distinct chemical shift. iosrjournals.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Analogs of this compound Data for N-phenyl-1-(o-tolyl)methanimine and N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea are presented as examples of related structures.

| Compound | Nucleus | Chemical Shift (ppm) and Description | Reference |

|---|---|---|---|

| N-phenyl-1-(o-tolyl)methanimine | ¹H NMR (400 MHz, DMSO-d6) | 8.79 (s, 1H), 8.02 (d, J = 7.5 Hz, 1H), 7.44–7.38 (m, 3H), 7.34–7.23 (m, 5H), 2.58 (s, 3H) | rsc.org |

| ¹³C NMR (101 MHz, DMSO-d6) | 159.2, 152.0, 138.8, 133.8, 131.0, 129.2, 127.5, 126.1, 125.8, 121.0, 19.0 | rsc.org | |

| N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea | ¹³C NMR | Data for this analog helps in confirming the presence of methoxy and methylphenyl groups. | spectrabase.com |

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

FTIR spectroscopy is employed to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For thiourea and its derivatives, FTIR spectra reveal key vibrational modes.

In the FTIR spectrum of thiourea, characteristic bands for N-H stretching vibrations are typically observed around 3371 cm⁻¹, 3260 cm⁻¹, and 3156 cm⁻¹, which can indicate different environments for the NH2 groups. researchgate.net The C=S (thioamide) asymmetric stretching vibration often appears as a sharp peak around 1585 cm⁻¹. researchgate.net The C-N stretching modes are generally found around 1400 cm⁻¹. researchgate.net

For N-(2-Methoxyphenyl)thiourea, a close analog, the FTIR spectrum would be expected to show characteristic peaks for the N-H, C=S, C-N, and C-O-C (ether) functional groups. The presence of the methoxy group would introduce C-O stretching vibrations. In a study of 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea, the FTIR spectrum was used for its characterization. nist.gov

Table 2: Typical FTIR Absorption Bands for Thiourea Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3150 - 3400 | researchgate.net |

| C=S (Thioamide) | Asymmetric Stretching | ~1585 | researchgate.net |

| C-N | Stretching | ~1400 | researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 | nist.gov |

| Aliphatic C-H | Stretching | 2850 - 3000 | nist.gov |

| C-O (Ether) | Stretching | 1000 - 1300 | nist.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information on the molecular weight and the fragmentation pathways of a compound, which aids in its structural elucidation. The molecular weight of thiourea is 76.121 g/mol . nih.gov For phenylthiourea, a related compound, the molecular weight is 152.22 g/mol . researchgate.net

The fragmentation pattern of thiourea derivatives is significantly influenced by the nature of their substituents. researchgate.net In the mass spectrum of phenylthiourea, prominent peaks are observed that correspond to fragments resulting from the cleavage of the thiourea core and the phenyl group. researchgate.net For N-(2-methoxy-5-methylphenyl)thiourea, with a molecular formula of C9H12N2OS, the expected molecular weight would be approximately 196.27 g/mol . The mass spectrum would likely show a molecular ion peak at this m/z value. Fragmentation could involve the loss of the methoxy group (·OCH3), the methyl group (·CH3), or cleavage of the thiourea moiety.

Single-Crystal X-ray Diffraction Analysis of Thiourea Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular and Crystal Structures

N-(2-Methoxyphenyl)thiourea crystallizes in the monoclinic space group P21/c. researchgate.net In this structure, the dihedral angle between the benzene (B151609) ring and the thiourea group is 65.33 (2)°. researchgate.net Similarly, N-(4-Methoxyphenyl)thiourea crystallizes in the triclinic space group P-1, with a dihedral angle of 59.23 (4)° between the benzene ring and the thiourea group. nih.gov These non-planar conformations are a common feature in many substituted thiourea derivatives.

Table 3: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-(2-Methoxyphenyl)thiourea | Monoclinic | P21/c | Dihedral angle between benzene ring and thiourea group is 65.33 (2)°. | researchgate.net |

| N-(4-Methoxyphenyl)thiourea | Triclinic | P-1 | Dihedral angle between benzene ring and thiourea group is 59.23 (4)°. | nih.gov |

Analysis of Intermolecular Hydrogen Bonding Networks (N-H···O, N-H···S, C-H···O)

The crystal packing of thiourea derivatives is significantly influenced by a network of intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice.

In the crystal structure of N-(2-Methoxyphenyl)thiourea, molecules are linked into infinite chains along the a-axis by intermolecular N—H···O and N—H···S hydrogen bonds. researchgate.net The N-(4-Methoxyphenyl)thiourea crystal structure reveals that molecules are linked via N—H···O and N—H···S hydrogen bonds, forming a two-dimensional network. nih.gov

Table 4: Common Hydrogen Bonding Interactions in Thiourea Derivative Crystals

| Hydrogen Bond Type | Donor | Acceptor | Significance | Reference |

|---|---|---|---|---|

| N-H···S | N-H (thiourea) | S (thiocarbonyl) | Forms dimers and chains, a primary motif in thiourea crystal packing. | researchgate.net |

| N-H···O | N-H (thiourea) | O (methoxy) | Contributes to the formation of extended networks. | researchgate.netnih.gov |

| C-H···O | C-H (aromatic/aliphatic) | O (methoxy) | Weaker interactions that provide additional stability to the crystal lattice. | nih.gov |

Pseudo-ring Formation and Conformational Studies

While direct crystallographic data for this compound is not extensively detailed in the reviewed literature, studies on its close structural analogs, N-(2-Methoxyphenyl)thiourea and N-(4-Methoxyphenyl)thiourea, provide valuable insights into the expected conformational behavior. In both of these analogs, a notable non-planar relationship exists between the phenyl ring and the thiourea functional group, as evidenced by their measured dihedral angles. For N-(2-Methoxyphenyl)thiourea, the dihedral angle between the benzene ring and the thiourea group is 65.33 (2)°. researchgate.net In the case of N-(4-Methoxyphenyl)thiourea, this angle is 59.23 (4)°. researchgate.net This twisting is indicative of the steric and electronic interplay between the substituents on the ring and the thiourea moiety.

Computational studies on similar thiourea catalysts have also highlighted the importance of conformational analysis, showing that the molecule's behavior is governed by minimizing steric strain and optimizing stabilizing interactions, such as hydrogen bonding and cation-π interactions. github.io The specific conformation adopted is critical for the molecule's function, particularly in contexts like catalysis where precise positioning of functional groups is essential. github.ionih.gov

| Compound | Dihedral Angle between Phenyl Ring and Thiourea Group (°) | Reference |

|---|---|---|

| N-(2-Methoxyphenyl)thiourea | 65.33 (2) | researchgate.net |

| N-(4-Methoxyphenyl)thiourea | 59.23 (4) | researchgate.net |

Investigation of Crystal Packing Motifs (e.g., C-H···π, π···π interactions, Hirshfeld Surface Analysis)

The solid-state architecture of molecular crystals is governed by a complex network of intermolecular interactions that dictate the crystal packing. For this compound and its analogs, these interactions include conventional hydrogen bonds, as well as weaker contacts like C-H···π and π···π stacking interactions, which are crucial in defining the supramolecular assembly. rsc.orgrsc.org

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions. The analysis generates a 3D Hirshfeld surface and 2D "fingerprint plots," which summarize all intermolecular interactions. mdpi.comnih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while other regions represent different types of van der Waals interactions. mdpi.com

| Compound Analog | Interaction Type | Contribution (%) | Reference |

|---|---|---|---|

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | H···H | 50.4 | nih.govresearchgate.net |

| C···H/H···C | 37.9 | ||

| O···H/H···O | 5.1 | ||

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | H···H | 39.2 | nih.gov |

| C···H/H···C | 25.2 | ||

| Cl···H/H···Cl | 11.4 | ||

| O···H/H···O | 8.0 |

Computational and Theoretical Investigations of 5 Methoxy 2 Methylphenyl Thiourea and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study thiourea (B124793) derivatives, providing insights into their geometry, electronic properties, and reactivity. researchgate.netmdpi.com

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is often geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For thiourea derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to obtain optimized geometries. researchgate.net This process provides crucial information on bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, often showing good agreement. researchgate.net

The electronic structure of (5-Methoxy-2-methylphenyl)thiourea (B2669043) and its analogs is a key determinant of their chemical properties. The presence of methoxy (B1213986) and methyl groups on the phenyl ring influences the electron distribution across the molecule. The methoxy group, being an electron-donating group, can affect the electronic environment of the thiourea moiety. DFT calculations can elucidate these electronic characteristics, which are believed to be responsible for the biological activity of these compounds. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For thiourea derivatives, a lower LUMO energy value has been correlated with higher antibacterial activity. researchgate.net The analysis of HOMO and LUMO energies can, therefore, guide the design of new thiourea analogs with enhanced biological activity.

Several quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, hardness, and softness, have shown a strong correlation with the reported antifungal activity of thiourea derivatives. researchgate.net This highlights the predictive power of FMO analysis in drug discovery.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

In an MEP map, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. researchgate.net Green areas signify neutral potential. researchgate.net For thiourea derivatives, the MEP map can reveal the reactive sites within the molecule. For instance, the anti-picornavirus activities of certain flavones, which share structural similarities with the phenyl ring of the studied compound, have been linked to negative MEP values in specific regions of the molecule. nih.gov The MEP analysis of this compound can similarly pinpoint key areas for interaction with biological targets. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. fip.orgnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com Thiourea derivatives have been the subject of numerous docking studies to evaluate their binding affinity against various biological targets. researchgate.netresearchgate.net

In the context of this compound and its analogs, molecular docking can be employed to predict their interactions with specific protein targets. For example, thiourea derivatives have been investigated as inhibitors of protein kinases, which are often implicated in diseases like cancer. researchgate.net Docking simulations can reveal the binding mode of these compounds within the active site of a target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. The binding affinity, often expressed as a docking score, provides an estimate of the ligand's inhibitory potential. fip.org For instance, studies on N-allylthiourea derivatives showed a strong binding affinity and inhibitory effect on BRAF (V600E) protein kinase, a target in cancer therapy. biointerfaceresearch.com

The insights gained from molecular docking can guide the structural modification of thiourea derivatives to enhance their binding affinity and selectivity for a particular target. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.netoup.com MD simulations are crucial for assessing the conformational dynamics of a ligand and the stability of its complex with a biological target. researchgate.netnih.gov

For this compound-protein complexes identified through docking, MD simulations can be performed to evaluate the stability of the predicted binding pose. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, researchers can assess the stability of the protein-ligand complex. researchgate.netnih.gov A stable complex will exhibit minimal fluctuations in its structure. researchgate.net

MD simulations can also provide insights into the binding free energy of the complex, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the interaction dynamics. pnas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comscichemj.org QSAR models are widely used in drug design to predict the activity of new compounds and to guide the optimization of lead molecules. nih.gov

For thiourea derivatives, QSAR studies have been successfully employed to correlate their structural features with various biological activities, including antibacterial, antifungal, and anticancer effects. farmaciajournal.comanalis.com.my These models are built using a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com

A QSAR model for this compound and its analogs could be developed by synthesizing a series of related compounds and evaluating their biological activity. The model would then use various descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). scialert.net A robust QSAR model can be a valuable tool for designing new thiourea derivatives with improved therapeutic potential.

Coordination Chemistry of 5 Methoxy 2 Methylphenyl Thiourea As a Ligand

Ligand Design Principles for Metal Complexation

The design of (5-Methoxy-2-methylphenyl)thiourea (B2669043) as a ligand for metal complexation is guided by several key principles inherent to thiourea (B124793) chemistry. Thioureas are classic examples of ambidentate ligands, possessing multiple potential coordination sites. The primary donor atoms are the sulfur of the thiocarbonyl group (C=S) and the two nitrogen atoms of the amino groups (-NH). The presence of a methoxy (B1213986) (-OCH3) group on the phenyl ring introduces an additional potential donor atom, oxygen, although its participation in coordination is generally less favored compared to the soft sulfur and borderline nitrogen atoms.

The electronic properties of the substituents on the phenyl ring play a crucial role in modulating the donor strength of the ligand. The methoxy group, being an electron-donating group through resonance, and the methyl group, an electron-donating group through induction, both increase the electron density on the aromatic ring. This electronic enrichment can influence the basicity of the adjacent nitrogen atom and, to a lesser extent, the sulfur atom, thereby affecting the stability of the resulting metal complexes. The steric hindrance introduced by the methyl group at the ortho position can also influence the coordination geometry and the accessibility of the donor atoms to the metal center.

Complexation with Transition Metal Ions (e.g., Ni(II), Cu(II), Pd(II), Pt(II), Au(III), Ru(III), Co(II), Zn(II))

Thiourea and its derivatives are known to form stable complexes with a wide array of transition metal ions. Based on the behavior of analogous ligands, this compound is expected to form complexes with ions such as Ni(II), Cu(II), Pd(II), Pt(II), Au(III), Ru(III), Co(II), and Zn(II). The formation of these complexes typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent.

The nature of the resulting complex, including its stoichiometry and geometry, is dependent on several factors: the nature of the metal ion, the reaction conditions (such as pH and temperature), and the molar ratio of the ligand to the metal. For instance, studies on similar N-arylthiourea ligands have shown the formation of both mononuclear and binuclear complexes. The Pearson's Hard and Soft Acids and Bases (HSAB) theory provides a useful framework for predicting the preferred coordination. Softer metal ions like Pd(II), Pt(II), and Au(III) are expected to show a strong preference for the soft sulfur donor atom. Borderline acids such as Ni(II), Cu(II), Co(II), and Zn(II) can coordinate to either the sulfur or nitrogen atoms, or both.

Investigation of Coordination Modes and Donor Atom Preferences (S, N, O)

The coordination versatility of this compound allows for several possible binding modes. The most common modes observed for thiourea derivatives are:

Monodentate coordination via the sulfur atom: This is the most prevalent coordination mode, especially with soft metal ions. The sulfur atom, being a soft donor, readily coordinates to soft metal centers.

Bidentate coordination via sulfur and nitrogen atoms (S,N-chelation): In this mode, the ligand forms a chelate ring with the metal ion. This often occurs after the deprotonation of one of the nitrogen atoms, leading to the formation of a more stable cyclic structure.

Bridging coordination: The thiourea ligand can bridge two metal centers, typically through the sulfur atom.

The preference for a particular coordination mode is a delicate balance of electronic and steric factors. While the oxygen atom of the methoxy group is a potential donor site, its involvement in coordination is less common due to the formation of less stable, larger chelate rings and its relatively hard character compared to the other donor atoms. The ortho-methyl group might sterically hinder the coordination of the adjacent nitrogen atom, potentially favoring monodentate sulfur coordination.

Spectroscopic and Structural Characterization of Metal Complexes

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Key vibrational bands to monitor include:

ν(C=S): A shift in the stretching frequency of the thiocarbonyl group upon coordination is a strong indicator of sulfur involvement. A decrease in frequency suggests coordination through the sulfur atom.

ν(N-H): Changes in the N-H stretching vibrations can indicate the involvement of the nitrogen atoms in coordination. The disappearance of this band often suggests deprotonation and N-coordination.

ν(C-N): Shifts in the C-N stretching frequencies can also provide evidence for coordination through the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Upon complexation, chemical shifts of the protons and carbons near the coordination sites are expected to change. For instance, a downfield shift of the N-H proton signal can indicate its involvement in hydrogen bonding or coordination.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. The spectra of the complexes are expected to show bands corresponding to d-d transitions of the metal ion and charge transfer bands between the metal and the ligand.

Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable in understanding the nature of metal-ligand interactions in thiourea complexes. DFT calculations can be used to:

Optimize the geometry of the ligand and its metal complexes.

Calculate vibrational frequencies, which can be compared with experimental IR data to support proposed coordination modes.

Analyze the electronic structure of the complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO).

Predict the relative stabilities of different isomers and coordination modes.

For this compound complexes, theoretical studies could elucidate the subtle electronic effects of the methoxy and methyl substituents on the coordination properties of the ligand. Such studies would be instrumental in rationalizing experimental observations and in designing new complexes with desired properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Methoxy 2 Methylphenyl Thiourea Analogs

Influence of Substituent Effects (Electronic, Steric, Lipophilic) on Biological Activity

The biological activity of (5-Methoxy-2-methylphenyl)thiourea (B2669043) analogs is significantly modulated by the electronic, steric, and lipophilic properties of the substituents on the aromatic ring. These factors influence how the molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Effects: The nature of substituents—whether they are electron-donating (e.g., methoxy (B1213986), methyl) or electron-withdrawing (e.g., chloro, fluoro, trifluoromethyl)—plays a crucial role. rsc.org For instance, research on various thiourea (B124793) derivatives has shown that the presence of electron-withdrawing groups like fluorine, chlorine, bromine, and trifluoromethyl on the phenyl ring can lead to higher antifungal activities. rsc.org In a study on Escherichia coli β-glucuronidase inhibitors, introducing an electron-withdrawing group at the para-position of the benzene (B151609) ring was found to be beneficial for enhancing inhibitory activity. nih.govresearchgate.net Conversely, a methoxy group, which is an electron-donating group present in this compound, has been shown in some contexts to enhance antiproliferative activity in certain cancer cell lines. nih.gov The position of such groups is also critical; for example, an ortho-methoxy group on a phenyl ring of a thiourea derivative resulted in potent α-amylase inhibition, while its meta-isomer was a strong inhibitor of α-glucosidase. nih.gov

Steric Effects: The size and spatial arrangement of substituents can impact the molecule's ability to fit into the binding site of a biological target. Studies on alkyl thioureas have demonstrated that larger substituents lead to greater steric hindrance. researchgate.net This can have varied effects depending on the target. While smaller steric hindrance was found to promote the formation of numerous small grains in electrolytic copper foil, larger steric hindrance did not. researchgate.net In the context of biological activity, steric factors can be engineered to improve selectivity. The introduction of bulky groups might prevent the molecule from binding to off-target sites, thereby reducing side effects.

| Substituent Property | Effect on Biological Activity | Example Group(s) | Observed Outcome | Reference(s) |

|---|---|---|---|---|

| Electronic (Withdrawing) | Enhancement of activity | -Cl, -Br, -CF3 | Increased antifungal activity | rsc.org |

| Electronic (Withdrawing) | Enhancement of activity | Para-substituted electron-withdrawing groups | Increased E. coli β-glucuronidase inhibition | nih.govresearchgate.net |

| Electronic (Donating) | Enhancement of activity | -OCH3 | Enhanced antiproliferative activity | nih.gov |

| Steric (Bulky) | Increased steric hindrance | tert-butyl | Altered physical properties (e.g., in copper foil) | researchgate.net |

| Lipophilic (Alkyl Chain) | Modulation of permeability | C6-C16 alkyl chains | Enhanced permeability through cell membranes | mdpi.com |

| Lipophilic (Hydrophilic) | Increased aqueous solubility | -F | Acts as a hydrogen bond acceptor | mdpi.com |

Role of the Thiourea Moiety and Aromatic Substituents in Bioactivity Modulation

The thiourea core and the substituted aromatic ring are the two primary components that dictate the biological profile of compounds like this compound.

Thiourea Moiety: The thiourea group (-NH-C(S)-NH-) is a key pharmacophore. biointerfaceresearch.com Its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes is central to its medicinal chemistry applications. nih.govbiointerfaceresearch.com The sulfur and two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions within a receptor's binding pocket. biointerfaceresearch.com It is widely recognized that thiourea derivatives often exhibit greater biological activity than their corresponding urea (B33335) analogs. nih.gov The bioisosteric replacement of a urea oxygen with sulfur to form a thiourea has been predicted by QSAR models to yield ligands with higher affinity for targets like the prostate-specific membrane antigen (PSMA). nih.gov The thiourea moiety exists in two tautomeric forms, thione and thiol, with the thione form being more prevalent in aqueous solutions. mdpi.com This structural flexibility contributes to its diverse biological activities. mdpi.com

Design Principles for Enhanced Potency and Selectivity

The design of more potent and selective analogs of this compound follows several established medicinal chemistry principles.

Bioisosteric Replacement: A key strategy involves the replacement of certain functional groups with others that have similar physical or chemical properties, a concept known as bioisosterism. As mentioned, substituting the urea group with a thiourea moiety is a classic example that can enhance binding affinity. nih.gov Similarly, replacing hydrogen with fluorine can modulate electronic properties and metabolic stability without significantly altering the size.

Lipophilicity Optimization: Achieving an optimal balance of lipophilicity is paramount for ensuring good oral bioavailability and cell permeability. farmaciajournal.com This can be achieved by adding or modifying alkyl chains or introducing polar functional groups. mdpi.combiointerfaceresearch.com The goal is to create a compound that is soluble enough to be transported in the blood but lipophilic enough to cross cell membranes to reach its target.

Introduction of Specific Functional Groups: The strategic placement of groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the target receptor can significantly enhance potency. For example, incorporating heterocyclic moieties like pyridine (B92270) or thiazole (B1198619) can confer specific physicochemical and structural characteristics that improve pharmacological properties by interacting with molecular targets and modifying cellular pathways. mdpi.com

Conformational Restriction: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can lock the molecule into its bioactive conformation. This can lead to higher affinity and selectivity for the target receptor by reducing the entropic penalty of binding.

| Design Principle | Strategy | Desired Outcome | Reference(s) |

|---|---|---|---|

| Bioisosteric Replacement | Replacing urea with thiourea | Enhanced binding affinity | nih.gov |

| Lipophilicity Optimization | Adding alkyl chains or polar groups | Improved bioavailability and permeability | farmaciajournal.commdpi.combiointerfaceresearch.com |

| Introduction of Functional Groups | Incorporating heterocyclic rings (e.g., pyridine, thiazole) | Increased specificity and modified cellular activity | mdpi.com |

| Enhancing Target Interaction | Adding electron-withdrawing groups to the aromatic ring | Increased inhibitory potency | rsc.orgresearchgate.net |

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR and guiding the design of new analogs. researchgate.net

In Silico Analysis and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. farmaciajournal.comresearchgate.netresearchgate.net These models can predict the activity of novel, unsynthesized compounds, thereby saving time and resources. farmaciajournal.com QSAR analyses for thiourea derivatives have been used to predict properties like lipophilicity (logP), bioavailability, and potential toxicity, guiding the selection of the most promising compounds for synthesis and testing. farmaciajournal.comfarmaciajournal.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. biointerfaceresearch.com Molecular docking studies on thiourea derivatives have been instrumental in understanding their binding modes. nih.govnih.gov For instance, docking can reveal key hydrogen bonding and hydrophobic interactions between the thiourea analog and the amino acid residues in the active site of a protein, providing insights into the structural basis of its activity. biointerfaceresearch.comnih.gov

Molecular Descriptors: Various molecular descriptors are calculated to quantify the physicochemical properties of the molecules being studied. These include:

Molecular Volume and Surface Area: These parameters relate to the size and shape of the molecule and are important for steric interactions with the target. researchgate.net

Polar Surface Area (PSA): TPSA is defined as the total surface area of polar atoms (mainly oxygen and nitrogen) and is a good predictor of drug absorption and transport properties. nih.gov

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the chemical reactivity and stability of a molecule. researchgate.net

These computational approaches provide a powerful framework for rational drug design, allowing researchers to prioritize the synthesis of thiourea analogs with the highest probability of possessing desired biological activities. biointerfaceresearch.comresearchgate.netnih.gov

Academic and Research Applications Beyond Direct Biological Activity

Role as Versatile Building Blocks in Organic Synthesis

(5-Methoxy-2-methylphenyl)thiourea (B2669043) serves as a key intermediate and building block in the synthesis of more complex molecules. The thiourea (B124793) functional group is particularly reactive and allows for the construction of various molecular scaffolds.

A notable application is in the synthesis of thiazole (B1198619) derivatives. For instance, this compound has been utilized in the preparation of N-(5-methoxy-2-methylphenyl)-4-(2,4-dimethyl-thiazol-5-yl)-thiazol-2-ylamine. This reaction involves the condensation of the thiourea with a 2-bromo-1-(2,4-dimethyl-thiazol-5-yl)ethanone, demonstrating its utility in constructing complex heterocyclic systems which are of interest in medicinal chemistry.

Furthermore, this compound has been synthesized as a key intermediate in the development of derivatives of masitinib (B1684524), a tyrosine kinase inhibitor. uchicago.edu This highlights its role as a foundational scaffold upon which more complex and biologically active molecules can be built.

Table 1: Synthetic Applications of this compound

| Precursor | Reagent | Product Class | Specific Example |

|---|---|---|---|

| This compound | 2-bromo-1-(2,4-dimethyl-thiazol-5-yl)ethanone | Thiazole derivative | N-(5-methoxy-2-methylphenyl)-4-(2,4-dimethyl-thiazol-5-yl)-thiazol-2-ylamine |

Use in Molecular Recognition Studies

The thiourea functional group is a well-established hydrogen bond donor. This property is central to its application in molecular recognition, where it can selectively bind to anions or other hydrogen bond acceptors. The two N-H protons of the thiourea group can form strong, directional hydrogen bonds, leading to the formation of stable complexes with guest molecules.

While specific molecular recognition studies focusing solely on this compound are not extensively documented, the principles of thiourea-based molecular recognition are widely applicable. The methoxy (B1213986) and methyl substituents on the phenyl ring can influence the electronic properties and steric environment of the thiourea group, potentially fine-tuning its binding affinity and selectivity for specific analytes. This makes it a candidate for the development of new receptors and sensors. The field of organocatalysis, where chiral thioureas are used to control the stereochemistry of reactions, is a prime example of applied molecular recognition.

Development as Chemical Probes for Biological Systems

Due to their ability to interact with biological molecules, thiourea derivatives are being explored as chemical probes to study biological systems. A chemical probe is a small molecule that can be used to study the function of a protein or other biomolecule.

Although specific research detailing the use of this compound as a chemical probe is limited, the general class of thiourea compounds shows potential in this area. Their ability to inhibit enzymes through interactions with the active site makes them suitable candidates for probe development. Such probes could be used to investigate the role of specific enzymes in disease processes and to validate them as drug targets.

Applications in Material Science Research (e.g., Organogelators, Nanocrystals)

The application of thiourea derivatives extends into the realm of material science. Thioureas can act as versatile precursors for the synthesis of various materials.

Nanocrystals: Substituted thioureas are utilized as a sulfur source in the synthesis of metal sulfide (B99878) nanocrystals (e.g., CdS, ZnS). The decomposition of the thiourea provides the sulfide ions required for the formation of the nanocrystal lattice. The substituents on the thiourea can influence the reaction kinetics and, consequently, the size, shape, and properties of the resulting nanocrystals. While direct use of this compound for this purpose is not widely reported, its potential as a tunable sulfur precursor is plausible based on studies of other substituted thioureas.

Organogelators: Certain thiourea derivatives have been shown to act as organogelators, molecules that can self-assemble in organic solvents to form a three-dimensional network, leading to the gelation of the liquid. The hydrogen-bonding capabilities of the thiourea moiety are crucial for this self-assembly process. The specific substituents on the phenyl ring of this compound could influence its gelation properties, making it a candidate for the design of new soft materials.

Precursors for Heterocyclic Compound Synthesis

The role of this compound as a precursor for heterocyclic compounds is a significant area of its application. The reactive nature of the thiourea group makes it an excellent starting material for building a variety of ring systems.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Class | General Reaction Type |

|---|---|

| Thiazoles | Condensation with α-haloketones |

| Pyrimidines | Cyclocondensation with dicarbonyl compounds |

Applications in Coordination Chemistry for Metal Extraction and Analysis

The sulfur atom in the thiourea group is a soft donor and exhibits a strong affinity for soft metal ions. This property makes thiourea derivatives, including this compound, valuable ligands in coordination chemistry.

These ligands can form stable complexes with a variety of metal ions. This complex-forming ability is exploited in several applications:

Metal Extraction: Thiourea-based ligands can be used as extractants in solvent extraction processes to selectively separate metal ions from aqueous solutions. The lipophilicity of the ligand, influenced by the phenyl and methyl groups in this compound, can enhance the solubility of the metal complex in the organic phase, facilitating its extraction.

Metal Analysis: The formation of colored complexes between thiourea derivatives and metal ions can be used for the spectrophotometric determination of metal concentrations.

While specific studies detailing the use of this compound in these applications are not abundant, the well-established coordination chemistry of the thiourea functional group suggests its potential in these areas.

Future Research Directions and Unexplored Avenues for 5 Methoxy 2 Methylphenyl Thiourea

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The conventional synthesis of thioureas typically involves the reaction of an amine with an isothiocyanate. For derivatives like (5-Methoxy-2-methylphenyl)thiourea (B2669043), this would likely involve the synthesis of 5-methoxy-2-methylaniline (B181077) and its subsequent reaction with a thiocyanate (B1210189) source or the reaction of 5-methoxy-2-methylphenyl isothiocyanate with an amine. smolecule.com

Future research should focus on developing more efficient and environmentally benign synthetic routes.

One-Pot Multi-Component Reactions (MCRs): Inspired by the synthesis of other complex heterocyclic compounds, one-pot reactions that combine multiple starting materials, such as an aldehyde, a cyanoacetate, and thiourea (B124793), could be explored to build more complex structures from the this compound core in a single, efficient step. umsida.ac.id

Mechanochemistry: A significant advancement would be the adoption of mechanochemical methods, such as ball milling. beilstein-journals.org This solid-state synthesis technique often proceeds without solvents, leading to reduced waste, lower energy consumption, and sometimes, unique reactivity compared to traditional solution-phase synthesis. Investigating the mechanochemical synthesis of this compound from solid anilines and isothiocyanates could represent a substantial step towards sustainable production. beilstein-journals.org

Catalytic Approaches: The use of organocatalysts or metal catalysts to facilitate the formation of the thiourea linkage under milder conditions could enhance yield and purity, minimizing the need for extensive purification.

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state properties of a chemical compound can significantly influence its physical and biological characteristics. Polymorphism, the ability of a substance to exist in multiple crystal forms, is a critical area of study, particularly for compounds with pharmaceutical or agrochemical potential. nih.govnih.gov

Future work should involve a thorough investigation of the solid-state chemistry of this compound.

Polymorph Screening: A comprehensive screening for polymorphs, solvates, and hydrates should be conducted using various crystallization techniques. nih.gov This would determine if the compound can exist in different crystalline arrangements, each potentially having unique solubility, stability, and bioavailability.

Structural Characterization: Advanced analytical techniques are essential for characterizing these solid forms. Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions. Crystallographic studies on related compounds like N-(4-Methoxyphenyl)thiourea and N-(2-Methoxyphenyl)thiourea reveal key structural features, such as the dihedral angle between the phenyl ring and the thiourea group and the formation of extensive hydrogen-bonding networks. researchgate.netresearchgate.net These interactions are crucial for understanding crystal packing. researchgate.netresearchgate.net

Physicochemical Analysis: Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solid-state NMR (ssNMR) would be used to differentiate between polymorphs and assess their thermodynamic stability and interconversion potential. nih.govresearchgate.net

| Parameter | N-(4-Methoxyphenyl)thiourea researchgate.net | N-(2-Methoxyphenyl)thiourea researchgate.net |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂OS | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 | 182.24 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/c |

| a (Å) | 6.7328 (2) | 7.3389 (1) |

| b (Å) | 8.3813 (2) | 13.6979 (2) |

| c (Å) | 9.0571 (2) | 10.5491 (1) |

| β (°) | 83.428 (1) | 126.747 (1) |

| Dihedral Angle (Ring/Thiourea) | 59.23 (4)° | 65.33 (2)° |

| Key Hydrogen Bonds | N—H⋯O/S forming a 2D network | N—H⋯O/S forming infinite chains |

Deeper Elucidation of Mechanistic Pathways for Biological Effects

Thiourea derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com The specific substitution pattern of this compound suggests it could be a promising candidate for biological screening.

Enzyme Inhibition Studies: A primary avenue of research is to investigate its potential as an enzyme inhibitor. Related thiourea compounds have shown potent inhibitory effects against enzymes like urease and α-glucosidase. smolecule.com Future studies should screen this compound against a panel of clinically relevant enzymes, such as cyclooxygenases (COX-1/COX-2) and lipoxygenases (5-LOX), which are involved in inflammation. mdpi.com Mechanistic studies would aim to determine the mode of inhibition (e.g., competitive, non-competitive) and identify the specific binding interactions within the enzyme's active site.

Antimicrobial and Anticancer Screening: The compound should be evaluated for its ability to inhibit the growth of various bacterial and fungal strains, as well as a range of cancer cell lines. smolecule.com Should activity be found, subsequent research would focus on understanding the mechanism of action, which could involve disruption of cell membranes, interference with nucleic acid or protein synthesis, or induction of apoptosis. ontosight.ai

Target Identification: If significant biological activity is confirmed, identifying the specific molecular target(s) will be paramount. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the proteins or pathways with which the compound interacts.

Integration with Fragment-Based Drug Discovery and Target Identification

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for developing potent drug candidates. nih.govnih.gov This approach begins by identifying small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. youtube.com

This compound, with its relatively simple structure, is an ideal candidate for inclusion in a fragment library.

Fragment Screening: The compound can be screened against a wide range of biological targets, including challenging ones like protein-protein interfaces. nih.gov Its small size increases the probability of fitting into small binding pockets that larger molecules might miss. youtube.com

Fragment Growing and Linking: If this compound is identified as a "hit," medicinal chemists can use structure-guided design to "grow" the fragment, adding functional groups to enhance binding affinity and potency. youtube.com Alternatively, if another fragment is found to bind in a proximal site, the two can be linked together to create a more potent molecule. youtube.com The methoxy (B1213986) and methylphenyl scaffold provides a solid anchor and multiple vectors for chemical elaboration.

Potential for Derivatization in Combinatorial Chemistry Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. The this compound scaffold is well-suited for this approach due to its multiple points for chemical modification.

Library Synthesis: A combinatorial library could be generated by varying the substituents on the thiourea nitrogen atoms. Starting with 5-methoxy-2-methylphenyl isothiocyanate, a diverse range of primary and secondary amines could be reacted to produce a library of N'-substituted thioureas. semanticscholar.org

Scaffold Modification: Further diversity can be introduced by modifying the phenyl ring itself, although this is more complex. For example, the methoxy group could be converted to a hydroxyl group, which could then be used as a handle for further reactions. smolecule.com

High-Throughput Screening: The resulting library of compounds could then be subjected to high-throughput screening (HTS) against various biological targets to rapidly identify structure-activity relationships (SAR). This data would guide the design of more potent and selective compounds. Thiourea derivatives synthesized in this manner have been successfully evaluated for antiviral and antituberculosis activity. nih.gov

Investigation of Novel Coordination Chemistry Applications

Thioureas are excellent ligands in coordination chemistry due to the presence of both nucleophilic sulfur and nitrogen atoms. semanticscholar.orgnih.gov These atoms can coordinate with a variety of metal ions, forming stable complexes with interesting structural, electronic, and catalytic properties. nih.govcardiff.ac.uk

Synthesis of Metal Complexes: A key research direction would be to synthesize and characterize metal complexes of this compound with transition metals such as copper, nickel, zinc, and chromium. cardiff.ac.uk The coordination mode (e.g., monodentate via sulfur, or bidentate chelation) would be investigated.

Catalytic Activity: These novel complexes could be screened for catalytic activity in various organic transformations. Thiourea-based complexes have shown promise as catalysts, and the specific electronic and steric properties imparted by the 5-methoxy-2-methylphenyl group could lead to unique catalytic performance. smolecule.com

Materials Science: The ability of thioureas to form ordered structures through hydrogen bonding and coordination makes them interesting building blocks for crystal engineering and materials science. smolecule.com Research could explore the use of this compound and its metal complexes in the development of new materials with specific optical, electronic, or sensory properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Methoxy-2-methylphenyl)thiourea, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-methoxy-2-methylphenyl isocyanate with ammonium thiocyanate in anhydrous conditions yields the thiourea derivative. Purification involves recrystallization from polar solvents (e.g., ethanol or acetonitrile) to remove unreacted starting materials . Purity is verified via HPLC (≥99%) or melting point analysis.

Q. How is the structural integrity of this compound confirmed experimentally?

- Techniques : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. ORTEP-3 generates thermal ellipsoid models to visualize molecular geometry . Spectroscopic methods like NMR (¹H/¹³C) and FT-IR validate functional groups, while mass spectrometry confirms molecular weight .

Q. What are the solubility properties of this compound in aqueous and organic solvents?

- Data : Thiourea derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen bonding. Aqueous solubility depends on pH; protonation of the thiourea group enhances hydrophilicity. Solubility profiles should be empirically determined using UV-Vis spectroscopy or gravimetric analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Approach : Systematic modification of substituents (e.g., methoxy vs. methyl groups) is analyzed using in vitro assays. For example, thienylthiazole-aryl-thiourea hybrids showed anti-cancer activity by disrupting mitochondrial membrane potential (ΔψM) and activating caspase-9 . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like HIV-1 reverse transcriptase .

Q. What experimental challenges arise in reconciling the compound’s therapeutic potential with its toxicological risks?

- Contradictions : While thiourea derivatives exhibit anti-cancer or antiviral activity , chronic exposure may induce thyroid dysfunction or carcinogenicity in animal models . Mitigation strategies include dose optimization (e.g., IC50 vs. LD50 ratios) and structural modifications to reduce bioaccumulation. In vitro genotoxicity assays (e.g., Ames test) are critical for risk assessment .

Q. How can this compound be applied in environmental remediation?

- Case Study : Thiourea-functionalized polymer flocculants selectively adsorb phosphate ions (43% efficiency) via hydrogen bonding and electrostatic interactions. Experimental design involves varying thiourea loading ratios and testing sorption kinetics under simulated wastewater conditions .

Q. What analytical methods resolve discrepancies in stability data under varying conditions?

- Protocols : Accelerated stability studies (40°C/75% RH) coupled with LC-MS monitor degradation products. For photostability, UV irradiation followed by HPLC quantifies breakdown intermediates. Redox stability is assessed using cyclic voltammetry to identify oxidation-prone sites (e.g., sulfur atoms) .

Key Considerations for Researchers

- Safety : Handle with PPE (gloves, fume hood) due to potential skin sensitization and thyroid toxicity .

- Data Reproducibility : Validate crystallographic data with multiple refinement cycles (R-factor < 0.05) .

- Ethical Compliance : Adhere to institutional guidelines for carcinogenicity testing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.